2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
Indole is a heterocyclic compound that is a core part of many bioactive compounds, including tryptophan and certain alkaloids . It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The preparation of (1H-indol-3-yl)methyl electrophiles, potential precursors for the synthesis of various indole derivatives, has been reported to be challenging due to undesired dimerization/oligomerization .Physical and Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Compounds similar to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone have been synthesized and studied for their anti-inflammatory properties. A study by Labanauskas et al. (2004) on derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant anti-inflammatory activity, indicating the potential of related compounds in medical applications targeting inflammation. The synthesis involved alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, showcasing the compound's relevance in the development of anti-inflammatory agents (Labanauskas et al., 2004).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, revealing that some compounds exhibited good to moderate activities against various microorganisms. This suggests the potential application of this compound in antimicrobial therapies (Bektaş et al., 2007).
Wound-Healing Potential
The wound-healing potential of compounds structurally related to this compound has been investigated. Vinaya et al. (2009) synthesized derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone and found significant wound healing in treated groups, indicating the relevance of such compounds in enhancing wound repair and regeneration processes (Vinaya et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-31-18-11-9-17(10-12-18)29-23(20-15-25-21-8-4-3-7-19(20)21)26-27-24(29)32-16-22(30)28-13-5-2-6-14-28/h3-4,7-12,15,25H,2,5-6,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLUONSDUITDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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